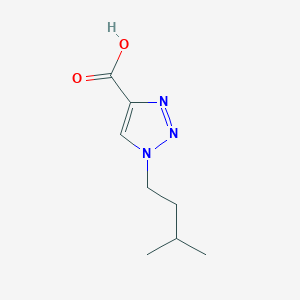

1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a 3-methylbutyl group and a carboxylic acid group

Properties

IUPAC Name |

1-(3-methylbutyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)3-4-11-5-7(8(12)13)9-10-11/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNDYUABHITNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:

- Synthesis of the azide precursor: 3-methylbutyl bromide is reacted with sodium azide to form 3-methylbutyl azide.

- Cycloaddition: The azide is then reacted with an alkyne, such as propargyl carboxylic acid, in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

- Oxidation products include triazole carboxylates and triazole ketones.

- Reduction products include dihydrotriazoles.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant anticancer properties. For instance:

- A study reported that triazole derivatives showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Molecular docking studies suggest that these compounds interact effectively with DNA and bovine serum albumin (BSA), indicating their potential as novel anticancer agents through mechanisms involving apoptosis induction and mitochondrial membrane potential disruption .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using assays such as DPPH and ABTS. These studies reveal that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- In vitro evaluations indicate that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving the synthesis of several triazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, with detailed analysis showing apoptosis as the primary mode of cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.63 ± 0.27 | Apoptosis induction |

| Caco-2 | 12.45 ± 0.15 | ROS generation |

Case Study 2: Antioxidant Activity Assessment

An investigation into the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in cellular models. The DPPH assay indicated a strong scavenging effect comparable to well-known antioxidants like ascorbic acid .

| Assay Type | IC50 Value (µM) | Comparison |

|---|---|---|

| DPPH | 0.397 | Comparable to ascorbic acid (0.87) |

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

1-(3-Methylbutyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylate: The ester derivative of the carboxylic acid.

Uniqueness: 1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl group further enhances its lipophilicity and potential interactions with hydrophobic biological targets.

Biological Activity

1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in the development of pharmaceuticals. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring and a carboxylic acid functional group. The presence of the 3-methylbutyl side chain may enhance its lipophilicity and influence its interaction with biological membranes.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activity. A study demonstrated that compounds with triazole rings can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

The anticancer potential of triazole derivatives has been a focal point in recent research. Several studies have shown that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax . In vitro assays have revealed that this compound can inhibit tumor cell proliferation and migration.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form hydrogen bonds with target proteins, which may alter their conformation and function. The nitrogen atoms in the triazole ring play a crucial role in enzyme-inhibitor interactions, enhancing the compound's bioactivity .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that this compound showed superior activity against resistant strains of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | 8 | 16 |

| Standard Antibiotic (e.g., Ampicillin) | 32 | 64 |

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound against breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the 3-methylbutyl azide and a propargyl carboxylic acid precursor. Reaction optimization includes using copper iodide (CuI) as a catalyst in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity . Yield improvements may involve microwave-assisted synthesis or flow chemistry setups to enhance reaction kinetics .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR should show a singlet for the triazole proton (δ 8.1–8.3 ppm) and characteristic peaks for the 3-methylbutyl chain (δ 0.9–1.7 ppm). C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using a Bruker D8 Venture diffractometer) resolves bond lengths and angles, particularly verifying the triazole ring geometry and substituent orientations. For example, the triazole N1–C4 bond length typically ranges from 1.32–1.35 Å .

- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli), with MIC values compared to standard antibiotics. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293). The 3-methylbutyl group may enhance lipophilicity, improving membrane permeability, as seen in structurally similar triazole derivatives .

Advanced Research Questions

Q. How can low yields during triazole ring formation be addressed in scale-up syntheses?

- Methodological Answer : Contradictions in yield data often arise from competing side reactions (e.g., Glaser coupling of alkynes). Strategies include:

- Catalyst Optimization : Use Cu(I)/TBTA (tris(benzyltriazolylmethyl)amine) to stabilize the catalytic species and reduce copper-induced side reactions .

- Solvent Effects : Switch to tert-butanol/water mixtures to improve regioselectivity and reduce byproducts .

- Temperature Control : Lower reaction temperatures (40–50°C) with extended times (48 hours) may favor triazole formation over decomposition .

Q. What computational methods predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity at the triazole ring .

- Molecular Docking : Simulate binding to biological targets (e.g., fungal CYP51 enzyme) using AutoDock Vina. The 3-methylbutyl chain may occupy hydrophobic pockets, while the triazole interacts via hydrogen bonding .

Q. How does substituent positional isomerism (e.g., 3-methylbutyl vs. benzyl) impact biological activity?

- Methodological Answer : Compare analogs using SAR (structure-activity relationship) studies. For example:

- Antifungal Activity : The 3-methylbutyl group in 1-(3-methylbutyl)-1H-triazole-4-carboxylic acid shows higher logP values (2.8 vs. 1.5 for benzyl analogs), correlating with improved membrane penetration and MIC values (e.g., 8 µg/mL vs. 32 µg/mL against C. albicans) .

- Enzyme Inhibition : Replace the 3-methylbutyl group with shorter alkyl chains (e.g., methyl, ethyl) to assess steric effects on target binding. IC values from fluorescence-based assays quantify inhibition potency .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma.

- LC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the [M-H] ion (m/z 212.1) for quantification. Validate method sensitivity (LOQ: 5 ng/mL) and matrix effects (<15% ion suppression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.